4-脱乙酰长春碱

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

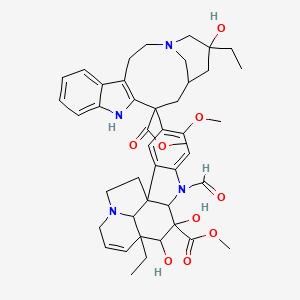

4-Desacetyl Vincristine, also known as 4-Desacetyl Vincristine, is a useful research compound. Its molecular formula is C44H54N4O9 and its molecular weight is 782.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Desacetyl Vincristine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Desacetyl Vincristine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

肺癌治疗

4-脱乙酰长春碱在肺癌治疗中已显示出显著的疗效 {svg_1}. 它与微管蛋白原纤维结合,阻止丝状聚合,从而抑制癌细胞的有丝分裂 {svg_2}.

淋巴细胞性白血病治疗

该化合物在淋巴细胞性白血病的治疗中也显示出疗效 {svg_3}. 它通过破坏癌细胞的生长来抑制疾病的进展 {svg_4}.

胶质母细胞瘤治疗

4-脱乙酰长春碱也已被用于治疗胶质母细胞瘤,一种脑癌 {svg_5}. 该药物抑制细胞分裂的能力使其成为对抗这种侵袭性癌症的有效药物 {svg_6}.

急性髓系白血病治疗

急性髓系白血病是另一个应用4-脱乙酰长春碱的领域 {svg_7}. 它有助于控制骨髓中髓系细胞的快速生长 {svg_8}.

联合治疗中的应用

4-脱乙酰长春碱通常与其他化疗药物联合使用,以增强其疗效并减少不良药物反应 {svg_9}. 例如,它被用于霍奇金淋巴瘤的联合治疗方案中,包括MOPP(氮芥、长春新碱®、丙卡巴肼和泼尼松)和COPP(环磷酰胺、长春新碱®、丙卡巴肼和泼尼松) {svg_10}.

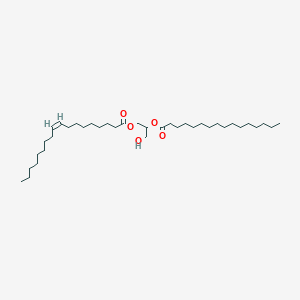

纳米制剂的开发

长春碱基纳米制剂的开发是一个很有前景的研究领域 {svg_11}. 这些纳米制剂旨在改善药物的药代动力学特征,并实现肿瘤特异性靶向 {svg_12}.

克服耐药性

癌症治疗面临的挑战之一是耐药性。 目前正在进行研究,以增强4-脱乙酰长春碱在克服癌细胞耐药性方面的疗效 {svg_13}.

环保生产技术

目前正在努力建立4-脱乙酰长春碱的环保生产技术 {svg_14}. 这包括探索微生物在生产该化合物方面的潜力 {svg_15}.

作用机制

Target of Action

4-Desacetyl Vincristine, like other Vinca alkaloids, primarily targets microtubules in the cell . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling intracellular transport, and most importantly, facilitating cell division .

Mode of Action

4-Desacetyl Vincristine interacts with its target, the microtubules, by disrupting their dynamics . It binds to tubulin, the building block of microtubules, inhibiting its polymerization and leading to the destabilization of the microtubule structure . This disruption prevents the formation of the mitotic spindle, an essential apparatus for chromosome segregation during cell division . As a result, the cells are arrested in the metaphase of mitosis, leading to cell death .

Biochemical Pathways

The action of 4-Desacetyl Vincristine affects the cell cycle . By disrupting microtubule dynamics, it causes a halt in the cell cycle at the metaphase of mitosis . This disruption of the cell cycle leads to apoptosis, or programmed cell death . The compound’s action can also impact other cellular processes dependent on microtubules, such as intracellular transport .

Pharmacokinetics

The pharmacokinetics of 4-Desacetyl Vincristine involves its absorption, distribution, metabolism, and excretion (ADME). After intravenous administration, it is rapidly and completely absorbed into the systemic circulation . The compound exhibits a terminal half-life of 24 hours, and its plasma clearance is intermediate between those of vinblastine and vincristine . Less than 3% of the administered dose is excreted in urine .

Result of Action

The primary result of 4-Desacetyl Vincristine’s action is the induction of cell death . By disrupting microtubule dynamics and causing mitotic arrest, the compound leads to apoptosis . This effect is particularly beneficial in the treatment of various cancers, as it can lead to the death of rapidly dividing cancer cells .

Action Environment

The action of 4-Desacetyl Vincristine can be influenced by various environmental factors. For instance, the production of Vinca alkaloids, including 4-Desacetyl Vincristine, can be affected by factors such as plant diseases, natural disasters, pandemics, and interruptions in global logistics . Researchers are exploring environment-friendly production techniques based on microorganisms to increase the bioavailability of these compounds without causing harm to patients’ health .

生化分析

Biochemical Properties

4-Desacetyl Vincristine interacts with various biomolecules in the body. It is known to bind to tubulin fibrils, preventing filament polymerization . This interaction disrupts the mitotic process in cells, leading to cell death .

Cellular Effects

4-Desacetyl Vincristine has significant effects on various types of cells and cellular processes. It influences cell function by disrupting mitosis, thereby inhibiting cell growth . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-Desacetyl Vincristine involves its binding to microtubular proteins of the mitotic spindle, leading to crystallization of the microtubule and mitotic arrest or cell death . This interaction can lead to changes in gene expression and can involve enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

Over time, the effects of 4-Desacetyl Vincristine can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 4-Desacetyl Vincristine can vary with different dosages in animal models. Studies have shown that the cumulative dosage of vincristine can range from 0.5 mg/kg to 1 mg/kg, with varying effects observed at these dosages .

Metabolic Pathways

4-Desacetyl Vincristine is involved in metabolic pathways that include interactions with various enzymes or cofactors .

Transport and Distribution

4-Desacetyl Vincristine is transported and distributed within cells and tissues. It has a substantial volume of distribution, ranging from 2.3 to 8 L/kg in adults and 1.5 to 4.9 L/kg in children . It exhibits high binding affinity to plasma proteins, primarily albumin, and blood cells, especially platelets .

属性

CAS 编号 |

3704-01-6 |

|---|---|

分子式 |

C44H54N4O9 |

分子量 |

782.9 g/mol |

IUPAC 名称 |

methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10,11-dihydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C44H54N4O9/c1-6-40(53)21-26-22-43(38(51)56-4,34-28(13-17-46(23-26)24-40)27-11-8-9-12-31(27)45-34)30-19-29-32(20-33(30)55-3)48(25-49)36-42(29)15-18-47-16-10-14-41(7-2,35(42)47)37(50)44(36,54)39(52)57-5/h8-12,14,19-20,25-26,35-37,45,50,53-54H,6-7,13,15-18,21-24H2,1-5H3/t26-,35-,36+,37+,40-,41+,42+,43-,44-/m0/s1 |

InChI 键 |

YIQATJBOCJPFCF-XQLDGQACSA-N |

SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |

手性 SMILES |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |

规范 SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |

同义词 |

O4-Deacetyl-22-oxo-vincaleukoblastine Methosulfate; 4-Deacetyl Leurocristine Methosulfate; 4-Deacetylvincristine Methosulfate; 4-Desacetylvincristine Methosulfate; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,9S)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B1140339.png)

![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B1140345.png)

![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)